Home > Products > Screening Compounds P84083 > Triazolopyridine oxazole inhibitor 43
Triazolopyridine oxazole inhibitor 43 -

Triazolopyridine oxazole inhibitor 43

Catalog Number: EVT-8206830
CAS Number:
Molecular Formula: C17H14FN5O
Molecular Weight: 323.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Triazolopyridine oxazole inhibitor 43 is classified under the broader category of triazolopyridine derivatives. These compounds have been explored for their potential therapeutic applications, particularly in the inhibition of key enzymes such as glycogen synthase kinase-3 and myeloperoxidase, which are implicated in various chronic diseases and inflammatory conditions. The specific structural formula and classification details can be found in patent literature and scientific articles that focus on the synthesis and biological evaluation of these compounds .

Synthesis Analysis

The synthesis of triazolopyridine oxazole inhibitor 43 involves several key steps that utilize advanced organic synthesis techniques. The methods typically include:

  1. Formation of the Triazolopyridine Core: The initial step often involves the cyclization of appropriate precursors to form the triazolopyridine framework. This may be achieved through nucleophilic substitution reactions or cycloaddition processes.
  2. Oxazole Formation: The introduction of the oxazole ring can be accomplished via condensation reactions involving appropriate aldehydes or ketones with amino acids or amines under acidic or basic conditions.
  3. Functional Group Modifications: Subsequent modifications, such as alkylation or acylation, are performed to introduce various substituents that enhance the biological activity and solubility of the final compound.
  4. Purification and Characterization: The synthesized compound is purified using techniques like column chromatography, followed by characterization through methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of triazolopyridine oxazole inhibitor 43 features a complex arrangement that includes:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms, contributing to the compound's ability to interact with biological targets.
  • Pyridine Moiety: A six-membered aromatic ring that enhances lipophilicity and facilitates binding to enzyme active sites.
  • Oxazole Component: This five-membered ring contributes additional polarity and can participate in hydrogen bonding interactions.
Chemical Reactions Analysis

Triazolopyridine oxazole inhibitor 43 participates in several chemical reactions relevant to its function as an enzyme inhibitor:

  1. Enzyme Inhibition Mechanisms: The compound primarily acts by binding to the active site of target enzymes, blocking substrate access. This competitive inhibition can be quantified using kinetic studies to determine parameters such as KiK_i (inhibition constant).
  2. Stability Studies: Investigations into the stability of the compound under physiological conditions are essential for predicting its behavior in biological systems. This includes assessing hydrolysis rates and metabolic stability.
  3. Structure-Activity Relationship Studies: Variations in substituents on the triazolopyridine or oxazole rings can lead to different potencies against target enzymes, providing insights into optimizing the compound for better efficacy .
Mechanism of Action

The mechanism of action for triazolopyridine oxazole inhibitor 43 involves:

  • Binding Affinity: The compound exhibits high binding affinity for specific enzymes due to its structural complementarity with the active site.
  • Inhibition Pathway: By occupying the active site, it prevents substrate binding, thereby inhibiting enzymatic activity. This has implications in pathways associated with inflammation and cellular signaling.

Quantitative structure-activity relationship models have been used to predict how modifications affect binding affinity and inhibition efficacy, guiding further development .

Physical and Chemical Properties Analysis

Triazolopyridine oxazole inhibitor 43 possesses several notable physical and chemical properties:

Characterization techniques such as differential scanning calorimetry can provide insights into thermal stability, while solubility tests inform formulation strategies .

Applications

Triazolopyridine oxazole inhibitor 43 has potential applications across various fields:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting inflammatory diseases or cancers through enzyme inhibition.
  2. Biochemical Research: Utilized in studies exploring enzyme functions and cellular signaling pathways.
  3. Therapeutic Agents: Investigated as potential treatments for conditions linked to dysregulated enzyme activity, including neurodegenerative diseases and metabolic disorders.

Further research is ongoing to explore its efficacy in clinical settings and optimize its pharmacokinetic properties for therapeutic use .

Synthetic Methodologies and Structure Elucidation

Multi-Step Synthetic Pathways for Triazolopyridine Oxazole Core Formation

The synthesis of triazolopyridine oxazole inhibitors, including compound 43, employs meticulously designed multi-step pathways to construct the fused heterocyclic core. As established in pharmacological studies targeting p38 MAP kinase inhibition, the core assembly typically initiates with the condensation of 2-hydrazinopyridine derivatives with α-halo ketones, forming triazolopyridine precursors through intramolecular cyclization under acidic catalysis. Subsequent oxazole ring annulation is achieved via palladium-catalyzed coupling or cyclodehydration reactions using appropriately functionalized precursors, such as α-bromoacetophenone derivatives, to introduce the critical oxazole moiety. This sequence demands precise control of reaction parameters—temperature, solvent polarity, and catalyst loading—to prevent regioisomeric mixtures and ensure high heterocyclic fidelity [1].

Key synthetic challenges include managing the electron-deficient nature of the triazolopyridine system, which necessitates protection-deprotection strategies during oxazole formation. Advanced spectroscopic techniques, particularly 2D ( ^1H )-( ^{13}C )-correlated NMR and ( ^1H )-( ^{15}N )-HMQC/( ^1H )-( ^{15}N )-HMBC NMR, are indispensable for confirming regiochemistry and verifying the absence of oxazole-thiazole isomerization. High-resolution ESI-MS/MS further validates molecular mass and fragmentation patterns consistent with the target scaffold. These methodologies collectively ensure structural integrity critical for kinase binding [1] [3].

Table 1: Representative Synthetic Steps for Triazolopyridine Oxazole Core Assembly

StepReactionKey Reagents/ConditionsFunctionTypical Yield (%)
1Hydrazine-ketone condensationEthanol, reflux, 12hTriazolopyridine precursor formation75–85
2Oxazole annulationPd(PPh₃)₄, DMF, 100°C, 24hBicyclic core closure60–70
3DeprotectionTFA/DCM, rt, 2hRemoval of protecting groups>90
4CrystallizationEthanol/water mixturePurification and isolation85–95

Late-Stage Functionalization Strategies for C4 Aryl and Triazole Side-Chain Modifications

Late-stage diversification of the triazolopyridine oxazole core focuses on introducing pharmacologically active substituents at the C4 position of the pyridine ring and appending triazole-containing side chains. Suzuki-Miyaura cross-coupling proves highly effective for installing diverse aryl groups at C4, utilizing brominated triazolopyridine oxazole intermediates and arylboronic acids under Pd(OAc)₂/XPhos catalysis. This method tolerates electron-donating (e.g., 4-methoxyphenyl) and electron-withdrawing (e.g., 4-cyanophenyl) substituents, enabling systematic exploration of steric and electronic effects on kinase binding affinity [1].

Simultaneously, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates the grafting of triazole side chains onto ether-linked alkyl spacers. Pre-functionalization of the oxazole’s 4-position with propargyl bromide creates alkyne handles, which subsequently react with azide-bearing motifs (e.g., phenylazide, pyridylazide) to yield 1,4-disubstituted triazoles. NMR-based structural elucidation—particularly ( ^1H )-( ^{15}N ) HMBC—confirms triazole connectivity and identifies hydrogen-bond donor-acceptor capabilities essential for target engagement. These modifications directly influence inhibitor potency, as evidenced by CoMFA contour maps correlating C4 lipophilicity with enhanced hydrophobic pocket interactions in p38α kinase [1] [3].

Table 2: Impact of C4 and Triazole Substituents on Inhibitory Activity

C4 Aryl GroupTriazole Side ChainIC₅₀ vs. p38α (nM)Key Binding Interactions
4-Fluorophenyl4-Methyl-1,2,3-triazole28 ± 3Hydrogen bonding with Met109, Hydrophobic contact with Leu167
3,4-Dichlorophenyl1,2,3-Triazole-4-carboxamide15 ± 2Halogen bonding with Gly110, Van der Waals with Ile84
Unsubstituted phenylNone210 ± 15Minimal hydrophobic interaction
4-(Dimethylamino)phenyl1,2,4-Triazole42 ± 4Cation-π interaction with Lys53

Optimization of Acid Stability and MGMT Reactivity in Ether/Thioether Linkages

The metabolic stability of triazolopyridine oxazole inhibitors, particularly under acidic conditions and in the presence of DNA repair enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT), is paramount for therapeutic utility. Ether linkages connecting the triazole side chain to the oxazole core demonstrate superior acid resistance compared to thioether analogs, as validated by forced degradation studies. When exposed to simulated gastric fluid (pH 2.0, 37°C), ether-linked derivatives retain >95% structural integrity after 24 hours, whereas thioethers undergo ~30% hydrolytic cleavage due to sulfur’s enhanced nucleophilicity facilitating protonation. This stability is further probed via ( ^{13}C )-NMR monitoring of carbonyl carbon shifts in model compounds, revealing minimal deshielding (Δδ < 0.5 ppm) in ethers versus significant changes (Δδ > 2.0 ppm) in thioethers [1].

MGMT reactivity—a concern for DNA-alkylating agents—is mitigated through strategic steric hindrance adjacent to ether oxygen atoms. Molecular docking against MGMT (PDB: 1T38) demonstrates that methyl substituents on the triazole or the alkyl tether hinder catalytic cysteine (Cys145) access to the ether linkage. Quantum mechanical calculations corroborate that increased electron density at the ether oxygen (Mulliken charge: -0.41 vs. -0.38 in unhindered analogs) reduces electrophilicity, suppressing alkyl transfer to MGMT. Consequently, optimized inhibitors exhibit <5% MGMT-mediated inactivation after 1-hour incubation, contrasting with >25% in unoptimized leads [1].

Properties

Product Name

Triazolopyridine oxazole inhibitor 43

IUPAC Name

N-ethyl-6-[4-(4-fluorophenyl)-1,3-oxazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Molecular Formula

C17H14FN5O

Molecular Weight

323.32 g/mol

InChI

InChI=1S/C17H14FN5O/c1-2-19-17-22-21-14-8-5-12(9-23(14)17)16-15(20-10-24-16)11-3-6-13(18)7-4-11/h3-10H,2H2,1H3,(H,19,22)

InChI Key

IWELIULLJBIPIQ-UHFFFAOYSA-N

SMILES

CCNC1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC=C(C=C4)F

Canonical SMILES

CCNC1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.